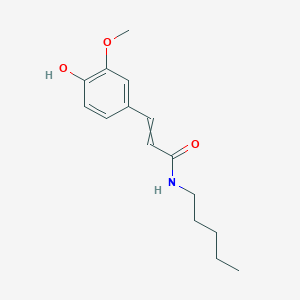![molecular formula C21H16BrNO3 B14230044 Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester CAS No. 827308-19-0](/img/structure/B14230044.png)
Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a methoxy group on the benzoic acid moiety and a bromophenyl imino group attached to the phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester typically involves the esterification of 4-methoxybenzoic acid with 2-[[(4-bromophenyl)imino]methyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 2-[[(4-bromophenyl)amino]methyl]phenyl ester.
Substitution: Formation of 2-[[(4-hydroxyphenyl)imino]methyl]phenyl ester or 2-[[(4-aminophenyl)imino]methyl]phenyl ester.
Scientific Research Applications
Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the bromophenyl imino group may enhance its binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methoxy-, phenyl ester: Lacks the bromophenyl imino group, which may result in different biological activities.
Benzoic acid, 4-methoxy-, 2-[[(4-chlorophenyl)imino]methyl]phenyl ester: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
Benzoic acid, 4-methoxy-, 2-[[(4-fluorophenyl)imino]methyl]phenyl ester: Contains a fluorine atom, which may influence its chemical stability and interactions with molecular targets.
The uniqueness of this compound lies in the presence of the bromophenyl imino group, which may confer specific reactivity and biological activity compared to its analogs.
Properties
CAS No. |
827308-19-0 |
|---|---|
Molecular Formula |
C21H16BrNO3 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
[2-[(4-bromophenyl)iminomethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16BrNO3/c1-25-19-12-6-15(7-13-19)21(24)26-20-5-3-2-4-16(20)14-23-18-10-8-17(22)9-11-18/h2-14H,1H3 |
InChI Key |
YIEADYAQTJJPID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
methanone](/img/structure/B14229968.png)
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
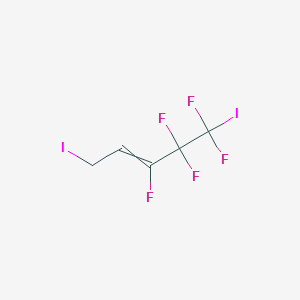
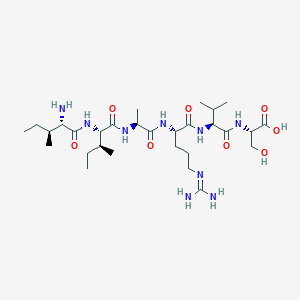
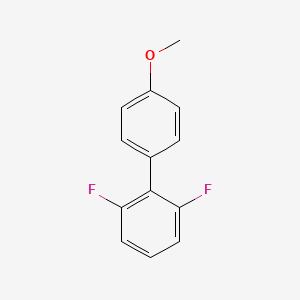
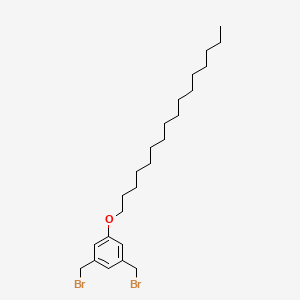
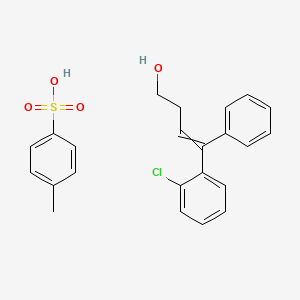
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
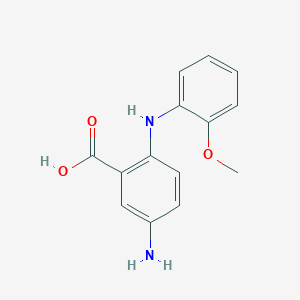
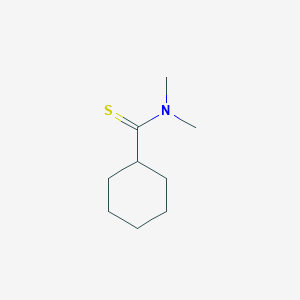
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
